molecular formula C10H11N5O3 B11809377 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11809377
M. Wt: 249.23 g/mol
InChI Key: NNVSQTFGBAENJQ-UHFFFAOYSA-N
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Description

1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution and cyclization of starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to achieve high yields and purity.

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure safety, cost-effectiveness, and scalability. The use of non-toxic and inexpensive reagents, along with simplified reaction steps, makes the method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

1-[2-oxo-2-(1H-pyrazol-5-ylmethylamino)ethyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H11N5O3/c16-9(11-5-7-1-3-12-13-7)6-15-4-2-8(14-15)10(17)18/h1-4H,5-6H2,(H,11,16)(H,12,13)(H,17,18)

InChI Key

NNVSQTFGBAENJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)CC(=O)NCC2=CC=NN2

Origin of Product

United States

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